SR1078: A Technical Guide to its Mechanism of Action as a RORα/γ Agonist
SR1078: A Technical Guide to its Mechanism of Action as a RORα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1078 is a synthetic small molecule that functions as a selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] These nuclear receptors are critical transcription factors involved in the regulation of metabolic and immune processes.[2][3] SR1078 directly binds to the ligand-binding domain of RORα and RORγ, inducing a conformational change that facilitates the recruitment of coactivators and enhances the transcription of ROR target genes.[1][4][5] This guide provides a detailed overview of the mechanism of action of SR1078, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action
SR1078 acts as a potent activator of RORα and RORγ.[1] The primary mechanism involves its direct interaction with the ligand-binding pocket of these orphan nuclear receptors. This binding event stabilizes an active conformation of the receptor, which promotes the dissociation of corepressors and the recruitment of coactivator proteins.[4] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the stimulation of gene transcription.[2] This activity has been demonstrated to be selective, with no significant off-target effects on other nuclear receptors such as FXR, LXRα, and LXRβ.[1]
Signaling Pathway Diagram
Caption: SR1078 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and pharmacokinetics of SR1078.
Table 1: In Vitro Activity of SR1078
| Cell Line | Assay Type | Target Gene(s) | Concentration | Effect | Reference |
| SH-SY5Y | Gene Expression | A2BP1, CYP19A1, NLGN1, IPTR1 | 2-10 µM | Dose-dependent increase in expression | [1] |
| SH-SY5Y | Gene Expression | - | 3-5 µM (EC50) | - | [1] |
| HEK293 | Cotransfection | RORα/γ driven transcription | 2-5 µM | Significant activation | [2] |
| HepG2 | Gene Expression | FGF21 | 10 µM | ~3-fold increase in mRNA | [3] |
| HepG2 | Gene Expression | G6Pase | 10 µM | ~2-fold increase in mRNA | [3] |
| LAN5, SK-N-BE(2)-C | Gene Expression | G6Pase, FGF-21, BMAL1 | Not Specified | Effective activation of transcription | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of SR1078 in Mice
| Parameter | Dose | Route | Time Point | Measurement | Value | Reference |
| Plasma Concentration | 10 mg/kg | i.p. | 1 hour | Plasma Level | 3.6 µM | [2][3] |
| Plasma Concentration | 10 mg/kg | i.p. | 8 hours | Plasma Level | >800 nM | [2][3] |
| Brain Concentration | 10 mg/kg | i.p. | 1 hour | Brain Level | ~4 µM | [6][7] |
| Brain Concentration | 10 mg/kg | i.p. | 8 hours | Brain Level | >1 µM | [6][7] |
| Target Gene Expression (Liver) | 10 mg/kg | i.p. | 2 hours | FGF21 & G6Pase mRNA | Significant stimulation | [2] |
| Behavioral Effect (BTBR mice) | 10 mg/kg | i.p. | Not Specified | Repetitive Grooming | ~25% reduction | [6] |
Experimental Protocols
In Vitro Cotransfection Assay for RORα/γ Activity
This protocol is designed to assess the ability of SR1078 to activate RORα and RORγ-mediated transcription.
Methodology:
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Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Transfection: Cells are seeded in 24-well plates and transfected with the following plasmids using a suitable transfection reagent:
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A reporter plasmid containing a ROR target gene promoter (e.g., G6Pase or FGF21 promoter) upstream of a luciferase gene.
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An expression plasmid for full-length human RORα or RORγ.
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A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
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Compound Treatment: 16 hours post-transfection, the medium is replaced with fresh medium containing SR1078 at various concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO).[8]
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Luciferase Assay: After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay kit.[8]
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Data Analysis: Luciferase activity is normalized to the control plasmid activity. The fold activation by SR1078 is calculated relative to the vehicle-treated cells.
Caption: Cotransfection assay workflow.
In Vivo Analysis of ROR Target Gene Expression in Mice
This protocol outlines the procedure for evaluating the effect of SR1078 on the expression of ROR target genes in a mouse model.
Methodology:
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Animal Model: C57BL/6 mice are used for this study.
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Compound Preparation and Administration: SR1078 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to a final concentration for intraperitoneal (i.p.) injection.[1] Mice are administered a single dose of SR1078 (e.g., 10 mg/kg) or vehicle control.
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Tissue Harvesting: At a specified time point post-injection (e.g., 2 hours), mice are euthanized, and the livers are harvested.[2]
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RNA Isolation and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable RNA isolation kit. The quantity and quality of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
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Quantitative PCR (qPCR): The expression levels of ROR target genes (e.g., G6Pase and FGF21) and a housekeeping gene (for normalization) are quantified by qPCR using gene-specific primers.
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Data Analysis: The relative mRNA expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated group.
Conclusion
SR1078 is a valuable chemical probe for studying the physiological and pathological roles of RORα and RORγ. Its mechanism as a direct agonist that enhances the transcriptional activity of these receptors is well-documented. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of modulating the ROR signaling pathway in various disease contexts, including metabolic disorders and neurological conditions.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 5. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
